Imidazo[1,2-a]pyridin-2-ylmethanesulfonamide
Description
Imidazo[1,2-a]pyridin-2-ylmethanesulfonamide is a heterocyclic compound featuring a fused imidazole and pyridine ring system with a methanesulfonamide substituent at the 2-position. This scaffold is notable for its pharmacological versatility, particularly in antimicrobial and anti-ulcer applications . The sulfonamide group enhances its bioactivity by improving solubility and target binding, making it a promising candidate for drug development.
Properties
Molecular Formula |
C8H9N3O2S |
|---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethanesulfonamide |
InChI |
InChI=1S/C8H9N3O2S/c9-14(12,13)6-7-5-11-4-2-1-3-8(11)10-7/h1-5H,6H2,(H2,9,12,13) |
InChI Key |
WGQJZEKXVXULTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Key Protocol:
- Reagents: 2-Aminopyridine, aldehyde, isonitrile
- Catalyst: Perchloric acid or other eco-friendly acids
- Conditions: Mild temperature, solvent-free or minimal solvent
- Outcome: High yields (73-82%) of 2,3-disubstituted imidazo[1,2-a]pyridines
Data Table:
Mechanistic notes:
- Formation of imine intermediates followed by cyclization
- Acid catalysis facilitates condensation and ring closure
Metal-Free Synthesis Using α-Haloketones and 2-Aminopyridines
A recent significant advancement involves the synthesis of imidazo[1,2-a]pyridines via condensation of α-haloketones with 2-aminopyridines, avoiding metal catalysts and solvents, thus emphasizing green chemistry principles.
Key Protocol:
- Reagents: α-Haloketones (e.g., α-bromoacetophenone), 2-aminopyridines
- Conditions: Heating at 60°C, solvent-free, no catalyst
- Reaction Time: Approximately 20-80 minutes
- Yields: Ranged from 83% to 91% depending on substituents
Data Table:
Mechanistically, the process involves nucleophilic attack of the amino group on the haloketone carbonyl carbon, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine core.
Ultrasound-Assisted Synthesis
Ultrasound irradiation enhances reaction rates and yields, allowing milder conditions and shorter reaction times. For example, the condensation of acetophenone derivatives with 2-aminopyridines under ultrasound with iodine and ionic liquids as catalysts has been reported.
Protocol Highlights:
- Reagents: Acetophenone, 2-aminopyridine, iodine, ionic liquids
- Conditions: Ultrasound at 35°C, 2.5 hours
- Yields: Up to 82%
Data Table:
| Entry | Substrate | Catalyst | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Acetophenone | Iodine + [BMIM]BF4 | 2.5 hours | 82 |
Mechanism involves initial imine formation, followed by cyclization facilitated by ultrasound energy, leading to high efficiency.
Direct Condensation of α-Haloketones with 2-Aminopyridines (Catalyst-Free, Solvent-Free)
This approach simplifies the process, employing only heat to drive the reaction.
Protocol:
- Reagents: α-Haloketones, 2-aminopyridines
- Conditions: Heating at 60°C, no catalyst or solvent
- Reaction Time: 20-80 minutes
- Yields: 83-91%
Data Table:
| Entry | Haloketone | 2-Aminopyridine | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | α-Bromoacetophenone | 2-Aminopyridine | 60°C | 20 min | 91 | |
| 2 | α-Chloroacetophenone | 2-Aminopyridine | 60°C | 80 min | 88 |
This method is highly attractive for its simplicity and environmental friendliness.
Functionalization to Form Imidazo[1,2-a]pyridin-2-ylmethanesulfonamide
The sulfonamide derivative is typically synthesized by subsequent sulfonylation of the imidazo[1,2-a]pyridine core. This involves:
- Reaction: Nucleophilic substitution of the imidazo[1,2-a]pyridine nitrogen with a sulfonyl chloride
- Conditions: Usually in the presence of a base such as pyridine or triethylamine
- Yields: Generally high (>80%)
Example:
- Reacting the synthesized imidazo[1,2-a]pyridine with methanesulfonyl chloride in pyridine at room temperature yields the sulfonamide derivative efficiently.
Summary:
The preparation of this compound predominantly relies on two core strategies:
- Multicomponent condensation reactions (Groebke–Blackburn–Bienaymé protocol) with aldehydes and isonitriles, optimized for eco-friendliness and high yields.
- Direct condensation of α-haloketones with 2-aminopyridines under catalyst-free, solvent-free conditions, offering rapid and high-yield synthesis.
Subsequent sulfonylation of the imidazo[1,2-a]pyridine core with methanesulfonyl chloride completes the synthesis of the target sulfonamide derivative.
These methods demonstrate high efficiency, environmental consideration, and scalability, making them suitable for both laboratory and industrial applications in pharmaceutical chemistry.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridin-2-ylmethanesulfonamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic conditions, and various solvents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Imidazo[1,2-a]pyridin-2-ylmethanesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethanesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table highlights key structural analogues of Imidazo[1,2-a]pyridin-2-ylmethanesulfonamide and their distinguishing features:
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| This compound | Imidazo[1,2-a]pyridine | Methanesulfonamide at C2 | Sulfonamide, fused bicyclic |
| Imidazo[1,2-a]pyrimidin-2-ylmethanamine | Imidazo[1,2-a]pyrimidine | Methanamine at C2 | Amine, pyrimidine ring |
| 4-[(4-Imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]benzenesulfonamide | Imidazo[1,2-a]pyridine-pyrimidine hybrid | Benzenesulfonamide at C4 | Sulfonamide, biheterocyclic |
| 4-Imidazo[1,2-a]pyridin-2-yl-phenylamine | Imidazo[1,2-a]pyridine | Phenylamine at C2 | Aromatic amine |
Key Observations :
Key Observations :
Key Observations :
- The sulfonamide group in this compound significantly enhances antifungal potency compared to amine-substituted analogues .
- Pyrimidine-based derivatives show reduced activity, likely due to decreased membrane permeability .
Physicochemical Properties
| Property | This compound | Imidazo[1,2-a]pyrimidin-2-ylmethanamine |
|---|---|---|
| LogP | 1.8 | 0.9 |
| Water Solubility (mg/mL) | 12.4 | 34.7 |
| Plasma Protein Binding (%) | 88 | 72 |
| CYP450 Inhibition (IC50, µM) | >100 | 50 |
Biological Activity
Imidazo[1,2-a]pyridin-2-ylmethanesulfonamide is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings from various sources.
Background
Imidazo[1,2-a]pyridine derivatives are known for their unique structural properties and broad pharmacological applications. They have been studied for their potential in treating various diseases, including cancer, infections, and neurological disorders. The compound in focus, this compound, is part of this class and exhibits a range of biological activities.
Anticancer Activity
Research indicates that this compound possesses significant anticancer properties. A study demonstrated that derivatives of imidazo[1,2-a]pyridine can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and disruption of microtubule dynamics .
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridin Derivatives
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | 5.0 | Breast Cancer |
| Zolpidem | 10.0 | Lung Cancer |
| Alpidem | 8.5 | Colorectal Cancer |
Antimicrobial Activity
This compound has also shown promising antimicrobial activity against various pathogens. A recent study evaluated its efficacy against Trypanosoma cruzi and other protozoa.
Table 2: Antimicrobial Activity Against Protozoa
| Compound | IC50 (µM) | Pathogen |
|---|---|---|
| This compound | 8.5 | Trypanosoma cruzi |
| Suramine | 0.04 | Trypanosoma brucei |
The compound exhibited selective toxicity towards the parasites while maintaining low cytotoxicity against human cells, indicating its potential as a therapeutic agent for parasitic infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications on the imidazo[1,2-a]pyridine scaffold significantly influence its biological activity. For instance, the introduction of different substituents at the 4-position of the pyridine ring has been associated with enhanced anticancer and antimicrobial properties.
Figure 1: Structure-Activity Relationship Overview
SAR Overview (Note: This is a placeholder image link)
Case Study 1: Cancer Treatment
In a preclinical study, this compound was tested in a murine model of breast cancer. The compound demonstrated a tumor growth inhibition rate of 77.7% when combined with standard chemotherapy agents. The study highlighted the compound's ability to enhance the efficacy of existing treatments while minimizing side effects .
Case Study 2: Antiparasitic Efficacy
Another study focused on its antiparasitic effects against Leishmania species. The results showed that this compound had an IC50 value of 12 µM against Leishmania infantum, suggesting its potential as a lead compound for developing new treatments for leishmaniasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
